5-chloro-N-(4-ethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-(ethanesulfonyl)-N-(4-ethylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its pyrimidine core, which is substituted with a chloro group, an ethanesulfonyl group, and a carboxamide group, along with an N-(4-ethylphenyl) moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethanesulfonyl)-N-(4-ethylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Chloro Group: Chlorination of the pyrimidine core can be achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Sulfonylation: The ethanesulfonyl group can be introduced via sulfonylation reactions using ethanesulfonyl chloride in the presence of a base such as triethylamine.
Carboxamide Formation: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid derivative with an amine, such as 4-ethylphenylamine, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(ethanesulfonyl)-N-(4-ethylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
5-Chloro-2-(ethanesulfonyl)-N-(4-ethylphenyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a tool compound in biological assays to study its effects on cellular processes and pathways.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethanesulfonyl)-N-(4-ethylphenyl)pyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(methylsulfonyl)-N-(4-ethylphenyl)pyrimidine-4-carboxamide
- 5-Chloro-2-(ethanesulfonyl)-N-(4-methylphenyl)pyrimidine-4-carboxamide
- 5-Chloro-2-(ethanesulfonyl)-N-(4-ethylphenyl)pyrimidine-4-carboxylate
Uniqueness
Compared to similar compounds, 5-chloro-2-(ethanesulfonyl)-N-(4-ethylphenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the ethanesulfonyl group and the 4-ethylphenyl moiety distinguishes it from other related compounds, potentially offering unique properties and advantages in various applications.
Properties
Molecular Formula |
C15H16ClN3O3S |
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Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-chloro-N-(4-ethylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-3-10-5-7-11(8-6-10)18-14(20)13-12(16)9-17-15(19-13)23(21,22)4-2/h5-9H,3-4H2,1-2H3,(H,18,20) |
InChI Key |
MHVZRKMAEVVTPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC |
Origin of Product |
United States |
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